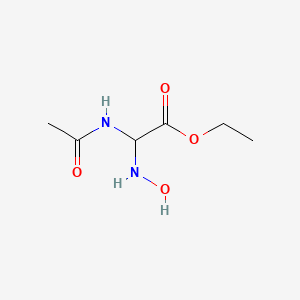






|
REACTION_CXSMILES
|
Br[CH:2]([NH:8][C:9](=[O:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:12][OH:13]>>[C:9]([NH:8][CH:2]([NH:12][OH:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4])(=[O:11])[CH3:10]
|


|
Name
|
ethyl 2-bromo-2-acetamidoacetate
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)NC(C)=O
|
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
NO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
gave an oily residue
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography on SiO2 gel (5% MeOH/CHCl3)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)NO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |